2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 863447-95-4
VCID: VC11885302
InChI: InChI=1S/C18H18F3N5O3/c1-17(2,3)26-15-13(8-23-26)16(28)25(10-22-15)9-14(27)24-11-4-6-12(7-5-11)29-18(19,20)21/h4-8,10H,9H2,1-3H3,(H,24,27)
SMILES: CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C18H18F3N5O3
Molecular Weight: 409.4 g/mol

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

CAS No.: 863447-95-4

Cat. No.: VC11885302

Molecular Formula: C18H18F3N5O3

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide - 863447-95-4

Specification

CAS No. 863447-95-4
Molecular Formula C18H18F3N5O3
Molecular Weight 409.4 g/mol
IUPAC Name 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C18H18F3N5O3/c1-17(2,3)26-15-13(8-23-26)16(28)25(10-22-15)9-14(27)24-11-4-6-12(7-5-11)29-18(19,20)21/h4-8,10H,9H2,1-3H3,(H,24,27)
Standard InChI Key YMDUIPPFLRSVES-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Canonical SMILES CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Introduction

IUPAC Name

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C16H17F3N4O3

Structural Features

  • Core Framework: Pyrazolo[3,4-d]pyrimidine is a fused heterocyclic system containing both pyrazole and pyrimidine rings.

  • Substituents:

    • A tert-butyl group at the 1-position of the pyrazole ring.

    • A trifluoromethoxyphenyl group attached via an acetamide linkage.

    • A ketone functional group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.

Synthesis

The synthesis of this compound typically involves multi-step reactions combining heterocyclic chemistry and functional group modifications. While specific details for this compound are unavailable in the provided sources, similar compounds are synthesized using the following general steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core:

    • Cyclization reactions between pyrazole derivatives and urea or guanidine derivatives under acidic or basic conditions.

  • Functionalization:

    • Introduction of tert-butyl and trifluoromethoxyphenyl groups through nucleophilic substitution or coupling reactions.

  • Acetamide Formation:

    • Reaction with acetic acid derivatives or acyl chlorides to form the acetamide linkage.

Biological Activity

Although specific biological studies on this compound are not available in the provided sources, its structural features suggest potential applications in drug discovery:

  • Targeting Enzymes:

    • The pyrazolo[3,4-d]pyrimidine core is a known scaffold for kinase inhibitors due to its ability to mimic purines.

  • Anti-inflammatory Potential:

    • The trifluoromethoxyphenyl group enhances lipophilicity and membrane permeability, which could improve bioavailability.

  • Antiviral and Anticancer Applications:

    • Similar heterocyclic compounds have been studied for antiviral activity (e.g., influenza polymerase inhibitors) and anticancer properties through apoptosis induction.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy:

    • 1H^1H and 13C^13C NMR to confirm the structure and substituent positions.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).

  • Elemental Analysis:

    • To confirm the empirical formula.

Potential Applications

This compound's design suggests it could be a lead molecule for drug development in areas such as:

  • Kinase Inhibitors:

    • The pyrazolo[3,4-d]pyrimidine scaffold is structurally similar to ATP-binding site inhibitors.

  • Anti-inflammatory Agents:

    • The trifluoromethoxy group may enhance receptor binding affinity.

  • Antiviral Drugs:

    • Potential for disrupting viral replication enzymes like RNA-dependent RNA polymerase.

Research Implications

Further studies are required to explore its full potential:

  • Docking Studies:

    • Computational modeling to predict binding affinity with biological targets.

  • In Vitro Assays:

    • Testing against specific enzymes or cell lines to evaluate activity.

  • ADMET Profiling:

    • Assessing absorption, distribution, metabolism, excretion, and toxicity for drug-like properties.

This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structure and functional versatility.

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